2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
説明
BenchChem offers high-quality 2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS2/c22-17-9-5-4-8-16(17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIFFNVMXXRVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are strains of bacteria that cause tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these strains.
Mode of Action
The compound inhibits Cytochrome bd oxidase (Cyt-bd) , an enzyme that plays a crucial role in the energy metabolism of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the bacteria’s energy production, leading to their death.
Biochemical Pathways
The compound affects the energy metabolism pathway of the bacteria by inhibiting the Cyt-bd enzyme. This enzyme is involved in the electron transport chain, a series of reactions that generate ATP, the main energy currency of the cell. By disrupting this pathway, the compound deprives the bacteria of the energy they need to survive and reproduce.
Result of Action
The compound’s action results in the death of Mycobacterium tuberculosis and Mycobacterium bovis BCG. It achieves this by disrupting the bacteria’s energy metabolism, leading to energy deprivation and ultimately cell death.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors For example, the presence of other drugs could potentially affect the compound’s action through drug-drug interactions Additionally, factors such as pH and temperature could also influence the compound’s stability and efficacy
生物活性
The compound 2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thieno[3,2-d]pyrimidine derivatives with chlorobenzyl thioethers. The structural formula can be represented as follows:
This compound features a thieno[3,2-d]pyrimidine core substituted with a chlorobenzyl thio group and a phenethyl moiety.
Antimicrobial Properties
Research indicates that compounds similar to 2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 50 μg/mL against several pathogens, suggesting promising antibacterial properties .
Antiviral Activity
Some studies have highlighted the antiviral potential of thieno[3,2-d]pyrimidine derivatives. Specifically, they have demonstrated efficacy against dengue virus serotypes DENV-2 and DENV-3 in vitro. This suggests that the compound may inhibit viral replication through interaction with viral proteins or host cell pathways .
Anticancer Effects
The anticancer properties of structurally related compounds have been evaluated in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). In these studies, certain derivatives exhibited moderate to high inhibitory activities against cell proliferation. For example, compounds derived from similar thieno[3,2-d]pyrimidines showed IC50 values in the low micromolar range .
The mechanisms underlying the biological activities of these compounds often involve inhibition of specific enzymes or pathways. For instance, some studies suggest that these compounds may act as phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating cellular signaling pathways associated with inflammation and cancer progression .
Comparative Analysis of Biological Activities
| Activity Type | Efficacy | MIC/IC50 Values | References |
|---|---|---|---|
| Antibacterial | High | 50 μg/mL | |
| Antiviral | Moderate | IC50 values in μM | |
| Anticancer | Moderate to High | Low μM |
Case Study 1: Antiviral Activity Against Dengue Virus
In a controlled study, a series of thieno[3,2-d]pyrimidine derivatives were tested for their antiviral effects against DENV-2 and DENV-3. The results indicated that specific substitutions on the thieno ring enhanced antiviral activity significantly compared to unsubstituted counterparts .
Case Study 2: Inhibition of Cancer Cell Proliferation
A recent investigation into the anticancer properties of related compounds revealed that certain derivatives effectively inhibited proliferation in human breast cancer cells. The study utilized various concentrations to determine IC50 values and elucidated potential pathways involved in apoptosis induction .
Q & A
Q. How to address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow chemistry : Optimize Pd-catalyzed cross-couplings in continuous reactors to reduce catalyst loading .
- Byproduct minimization : Use DOE (Design of Experiments) to refine solvent ratios (e.g., CH₃CN/H₂O) and reaction times .
- Crystallization control : Seed with pure compound to ensure polymorph consistency during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
